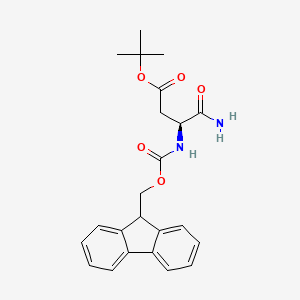

Fmoc-Asp(OBut)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

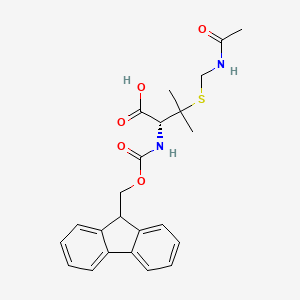

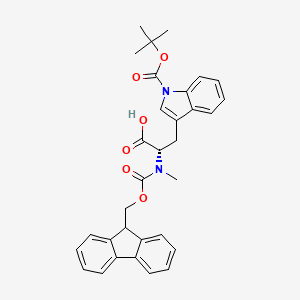

Fmoc-Asp(OBut)-NH2, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid-phase peptide synthesis12. The Fmoc group serves as a protective group for the amino acid during synthesis3.

Synthesis Analysis

The synthesis of Fmoc-Asp(OBut)-NH2 involves the use of Fmoc solid-phase peptide synthesis (SPPS). The Fmoc protecting group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct4. Dipropylamine (DPA) has been reported as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS)4.Molecular Structure Analysis

The molecular formula of Fmoc-Asp(OBut)-NH2 is C23H25NO62. Its molecular weight is 411.4 g/mol2. The IUPAC name is 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid2.

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct4. This process is crucial in the synthesis of peptides.

Physical And Chemical Properties Analysis

Fmoc-Asp(OBut)-NH2 has a molecular weight of 411.4 g/mol2. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 62. Its rotatable bond count is 92.科学研究应用

肽合成与保护

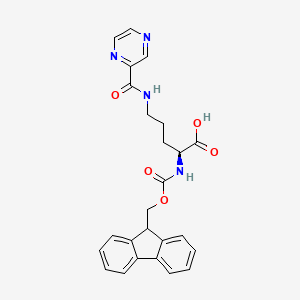

Fmoc-Asp(OBut)-NH2 在肽合成中起着至关重要的作用。研究人员开发了新的基于叔丁基的天冬氨酸保护基团,如 Fmoc-Asp(OEpe)-OH、Fmoc-Asp(OPhp)-OH 和 Fmoc-Asp(OBno)-OH,以防止在 Fmoc/tBu 化学过程中形成天冬酰亚胺,这是获得均一含天冬酰肽的常见挑战。这些衍生物在最大程度减少天冬酰亚胺副产物方面显示出极好的效果 (Behrendt 等人,2015)。

生物医学应用

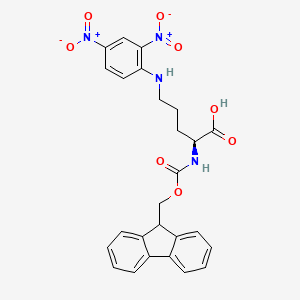

在生物医学应用方面,Fmoc-Asp(OBut)-NH2 已参与水凝胶的创建。例如,二肽如 Fmoc-3F-Phe-Arg-NH2 和 Fmoc-3F-Phe-Asp-OH 已用于形成纳米纤维水凝胶,该水凝胶有效地模拟了纤连蛋白的整合素结合 RGD 肽。这些水凝胶支持 NIH 3T3 成纤维细胞的存活和生长,展示了它们在细胞培养应用中的潜力 (Liyanage 等人,2015)。

安全和危害

While specific safety and hazard information for Fmoc-Asp(OBut)-NH2 is not readily available, general precautions for handling include avoiding dust formation and breathing vapors, mist, or gas5. It is also recommended to avoid letting the product enter drains5.

未来方向

The use of Fmoc-Asp(OBut)-NH2 in peptide synthesis is well-established. However, there is ongoing research to improve the efficiency of the synthesis process and reduce the formation of by-products4. For example, the use of dipropylamine (DPA) as a deprotection reagent has been reported to strongly reduce aspartimide formation4, suggesting potential future directions for improving the synthesis process.

属性

IUPAC Name |

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OBut)-NH2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)